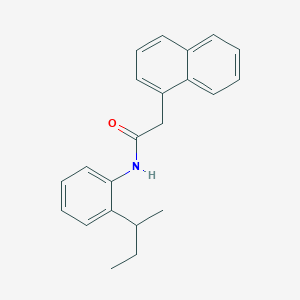
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide, also known as BMS-986, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule drugs that target the central nervous system, specifically the cannabinoid receptor type 1 (CB1).
Mechanism of Action
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide works by binding to the CB1 receptor in the brain, which regulates appetite, metabolism, and energy balance. By blocking this receptor, N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide can reduce food intake and increase energy expenditure, leading to weight loss and improved metabolic function.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects in animal models. These include reduced food intake, increased energy expenditure, improved glucose tolerance, and reduced liver fat accumulation. These effects are mediated by the CB1 receptor blockade and suggest that N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide has potential as a therapeutic agent for metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of using N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide. One area of interest is the development of novel anti-obesity drugs based on the CB1 receptor blockade. Another potential application is the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), which are closely linked to metabolic disorders. Further studies are needed to fully understand the potential therapeutic applications of N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide and its mechanism of action.
Synthesis Methods
The synthesis of N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide involves a multistep process that begins with the reaction between 2-sec-butylphenylboronic acid and 1-bromo-2-naphthaldehyde. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-(2,2,2-trifluoroethoxy)benzeneboronic acid to yield the final product. This synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is the treatment of obesity and metabolic disorders. Studies have shown that N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide can reduce food intake and body weight in animal models, making it a potential candidate for the development of anti-obesity drugs.
properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H23NO/c1-3-16(2)19-12-6-7-14-21(19)23-22(24)15-18-11-8-10-17-9-4-5-13-20(17)18/h4-14,16H,3,15H2,1-2H3,(H,23,24) |
InChI Key |
GONFLVQIERGGFT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)